molecular formula C20H16 B14749194 Benz(a)anthracene, 6,12-dimethyl- CAS No. 568-81-0

Benz(a)anthracene, 6,12-dimethyl-

Cat. No.: B14749194
CAS No.: 568-81-0
M. Wt: 256.3 g/mol
InChI Key: NHXNPBTUMFWNNT-UHFFFAOYSA-N
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Description

Historical Context of Polycyclic Aromatic Hydrocarbon (PAH) Research

The journey to understanding the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) is a compelling narrative of scientific inquiry that spans centuries. The story begins not in a laboratory, but with the astute clinical observations of a British surgeon.

Key Milestones in PAH Research:

YearDiscoveryResearcher(s)Significance
1775Observation of a high incidence of scrotal cancer among chimney sweeps. nih.govSir Percivall PottFirst documented link between an occupation and cancer, suggesting a chemical cause from soot exposure. nih.gov
1915First successful experimental induction of cancer in laboratory animals (rabbits) by the repeated application of coal tar. nih.govacs.orgKatsusaburo Yamagiwa and Koichi IchikawaProvided the first experimental proof of chemical carcinogenesis, validating Pott's earlier hypothesis. nih.govacs.org
1930Isolation and identification of benzo[a]pyrene (B130552) as a carcinogenic component of coal tar. oup.comErnest Kennaway and his teamIdentified a specific chemical compound responsible for the carcinogenic activity of coal tar, a complex mixture. oup.com
1933Demonstration that synthetic polycyclic aromatic hydrocarbons, including benzo[a]pyrene, could induce tumors in mice. nih.govCook, Hewett, and HiegerConfirmed that the carcinogenic property was inherent to the molecular structure of these hydrocarbons. nih.gov
Mid-20th CenturyPostulation and verification that many chemical carcinogens require metabolic activation to become electrophiles that can bind to cellular macromolecules like DNA. nih.govJames and Elizabeth MillerIntroduced the pivotal concept of metabolic activation, explaining how inert chemicals become carcinogenic in the body. nih.gov

These foundational discoveries laid the groundwork for the investigation of a wide array of PAHs, including their methylated derivatives, and their roles in carcinogenesis. The understanding that PAHs are not direct-acting carcinogens but require metabolic processing was a paradigm shift in cancer research. nih.govresearchgate.net This led to the exploration of how the chemical structure of a PAH, including the presence and position of methyl groups, influences its metabolic fate and carcinogenic potential.

Benz(a)anthracene (B33201), 6,12-dimethyl- as a Model Carcinogen in Experimental Studies

Benz(a)anthracene, 6,12-dimethyl- (DMBA) has emerged as a powerful and widely utilized tool in experimental cancer research due to its potent and organ-specific carcinogenic activity. nih.gov It is particularly renowned for its ability to reliably induce mammary tumors in rodents, making it an invaluable model for studying breast cancer. nih.govnih.gov

DMBA's utility as a model carcinogen stems from several key characteristics:

High Carcinogenicity: It is a potent carcinogen, capable of inducing tumors with high frequency. researchgate.net

Organ Specificity: It exhibits a remarkable specificity for certain tissues, most notably the mammary gland in rats. nih.govnih.gov This allows for focused studies on the mechanisms of tumorigenesis in a particular organ.

Tumor Initiation: DMBA is a classic tumor initiator, meaning it causes the initial genetic damage that can lead to cancer. nih.gov This property is exploited in two-stage carcinogenesis models, where a subsequent promoting agent is used to accelerate tumor development.

Experimental Tumor Induction with Benz(a)anthracene, 6,12-dimethyl-:

Numerous studies have documented the use of DMBA to induce various types of tumors in animal models. The following table summarizes findings from representative studies:

Animal ModelTumor Type(s) InducedKey FindingsReference(s)
Female Sprague-Dawley RatsMammary CarcinomasA single dose is sufficient to induce mammary adenocarcinomas, making it a more potent inducer than other PAHs like benzo[a]pyrene. nih.gov The model is hormone-dependent, as ovariectomy suppresses tumor development. nih.gov nih.gov
Female BALB/c MiceMammary Tumors, Lung Cancer, Lymphoid Tissue Neoplasms, Stomach TumorsShowed a high incidence of various tumors, with mammary tumors being prominent. The type of tumor could be influenced by the dose. usp.br usp.br
Female Sprague-Dawley RatsOvarian TumorsDMBA is a frequently used carcinogen to induce ovarian tumors, particularly ovarian adenocarcinoma. spandidos-publications.commdpi.com spandidos-publications.commdpi.com
Female CD-1 MiceSkin NeoplasmsUsed as a tumor initiator in skin carcinogenesis studies. nih.gov nih.gov

The DMBA-induced mammary cancer model in rats is considered particularly relevant to human breast cancer because the tumors often arise from the ductal epithelial cells, similar to the origin of many human breast cancers. nih.gov The model has been instrumental in the development of chemopreventive drugs. nih.gov

Significance of Methylated Benz(a)anthracene Derivatives in Chemical Carcinogenesis

The addition of methyl groups to the benz[a]anthracene skeleton significantly influences its carcinogenic properties. Research has consistently shown that methylation at specific positions can dramatically enhance the carcinogenicity of the parent compound. nih.gov

The position of the methyl group is a critical determinant of carcinogenic activity. Studies comparing various monomethylated and dimethylated derivatives of benz[a]anthracene have revealed a distinct structure-activity relationship. nih.govnih.gov For instance, the methylation at the 7- and 12-positions, as seen in DMBA, results in a particularly potent carcinogen. aacrjournals.org

The enhanced carcinogenicity of methylated derivatives is linked to their metabolic activation. The prevailing theory of PAH carcinogenesis posits that these compounds are metabolically converted to highly reactive diol-epoxides, which can then bind to DNA, forming adducts and leading to mutations. oup.comnih.gov The presence of a methyl group in the "bay region" of the molecule is thought to facilitate the formation of these ultimate carcinogenic metabolites. nih.govresearchgate.net

Comparative Carcinogenicity of Benz[a]anthracene and its Methylated Derivatives:

CompoundRelative Carcinogenic ActivityKey Metabolic FeaturesReference(s)
Benz[a]anthraceneWeakly carcinogenicMetabolized to various dihydrodiols. nih.gov nih.gov
7-Methylbenz[a]anthraceneMore carcinogenic than Benz[a]anthraceneMetabolically activated via its bay-region dihydrodiol-epoxide. Binds to DNA at a higher level than the parent compound. nih.gov nih.gov
12-Methylbenz[a]anthraceneMore tumorigenic than some other methylated derivatives. nih.gov--- nih.gov
Benz(a)anthracene, 6,12-dimethyl- (DMBA)Potent carcinogenEfficiently metabolized to DNA-reactive species, leading to the formation of DNA adducts and oxidative damage. researchgate.net researchgate.net

Studies have shown that methyl substitution enhances the activity of benz[a]anthracene derivatives in activating the aryl hydrocarbon receptor (AhR), a key regulator of enzymes involved in PAH metabolism. nih.govresearchgate.net This enhanced AhR activation can lead to increased production of the metabolic intermediates that contribute to carcinogenesis. nih.govresearchgate.net Furthermore, the steric bulk of a methyl group can influence the metabolic pathway, favoring the formation of the more carcinogenic bay-region diol-epoxides. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

568-81-0

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

6,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)20-14(2)17-9-5-3-8-16(17)12-19(13)20/h3-12H,1-2H3

InChI Key

NHXNPBTUMFWNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C(C4=CC=CC=C4C=C13)C

Origin of Product

United States

Metabolic Activation and Biotransformation of Benz a Anthracene, 6,12 Dimethyl

Overview of Enzymatic Bioactivation Pathways

The bioactivation of DMBA proceeds through three main enzymatic pathways: the bay-region diol epoxide pathway, hydroxylation of the methyl side chains, and the formation of quinone metabolites. While all contribute to the metabolic profile of DMBA, the bay-region pathway is considered the principal route leading to its potent carcinogenicity. oncotarget.comnih.gov

The most well-established route for DMBA's metabolic activation is the "bay-region" diol epoxide pathway. nih.gov This multi-step process transforms the parent hydrocarbon into highly reactive electrophiles.

Initial Epoxidation: The process begins with the oxidation of the 3,4-double bond of DMBA by cytochrome P450 enzymes, particularly CYP1B1, to form an unstable intermediate, DMBA-3,4-epoxide. researchgate.net

Hydration to Dihydrodiol: This epoxide is then hydrolyzed by the enzyme microsomal epoxide hydrolase (mEH) to yield the more stable DMBA-3,4-dihydrodiol. researchgate.netresearchgate.net This metabolite is considered the proximate carcinogen.

Formation of the Ultimate Carcinogen: In the final activation step, the DMBA-3,4-dihydrodiol is further oxidized by cytochrome P450 enzymes (CYP1A1 or CYP1B1) across the 1,2-double bond, which is located in the sterically hindered "bay region" of the molecule. researchgate.netresearchgate.net This reaction produces the ultimate carcinogenic metabolites, the DMBA-3,4-diol-1,2-epoxides (DMBADE). oncotarget.com

These diol epoxides are highly electrophilic and can readily react with nucleophilic sites in cellular macromolecules. Their binding to DNA forms covalent adducts, which, if not repaired, can lead to mutations during DNA replication, a critical event in the initiation of cancer. oncotarget.comresearchgate.net The formation of two stereoisomers, the anti-DMBADE and syn-DMBADE, has been identified, with each being formed preferentially by different P450 isoforms. nih.gov

A second significant metabolic pathway involves the oxidation of the methyl groups at positions 7 and 12 of the anthracene (B1667546) ring system. Hydroxylation of the 7-methyl group, considered a crucial step, results in the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7HOMMBA). medicopublication.comnih.gov

This hydroxylation can serve as a detoxification pathway, as the resulting hydroxymethyl derivatives are generally less carcinogenic than the parent compound. However, this pathway can also influence the primary bioactivation route. Research has shown that prior hydroxylation at the 7-methyl position can redirect the metabolism of the aromatic rings, favoring the formation of the procarcinogenic DMBA-3,4-dihydrodiol. nih.gov The initial hydroxymethyl metabolites can undergo further oxidation or be conjugated with molecules such as sulfate (B86663) by sulfotransferase enzymes, which is a common Phase II metabolic reaction to increase water solubility and facilitate excretion. nih.gov

A third bioactivation pathway involves the formation of quinone metabolites. This process can occur through one-electron oxidation of DMBA, a reaction also catalyzed by cytochrome P450 enzymes and peroxidases. nih.govnih.gov The resulting radical cation can lead to the formation of quinones. These quinone species are electrophilic Michael acceptors and are often highly reactive. nih.gov They can contribute to toxicity by covalently binding to cellular proteins and DNA or by participating in redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress. While the diol-epoxide pathway is the most studied, the formation of depurinating DNA adducts resulting from one-electron oxidation indicates that this pathway also contributes to the genotoxicity of DMBA. nih.gov

Role of Cytochrome P450 Enzymes in Benz(a)anthracene (B33201), 6,12-dimethyl- Metabolism

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is central to the metabolism of DMBA. youtube.commdpi.com These enzymes catalyze the initial oxidative steps in all major bioactivation pathways, and the specific isoforms involved play a determining role in the balance between detoxification and activation. nih.gov

The metabolic fate of DMBA is highly dependent on the specific CYP450 isoforms present in a given tissue. The two primary isoforms involved in its activation are CYP1A1 and CYP1B1. oncotarget.comnih.gov

CYP1B1: This isoform is exceptionally effective at converting the parent DMBA into its procarcinogenic metabolite, DMBA-3,4-dihydrodiol. nih.gov Studies using mice lacking the CYP1B1 gene (CYP1B1-null mice) have shown a marked resistance to DMBA-induced tumors, establishing the critical role of this enzyme in initiating carcinogenesis. nih.govpnas.orgnih.gov CYP1B1 is often expressed at extrahepatic sites, which may explain DMBA's ability to induce tumors in specific organs. pnas.org

There is also stereoselectivity in the formation of the final diol epoxides. Research indicates that CYP1A1 is primarily responsible for forming the anti-DMBADE isomer, whereas CYP1B1 preferentially forms the syn-DMBADE isomer. nih.gov This isoform-specific production of different stereoisomers can lead to different biological outcomes.

Table 1: Key Enzymes in DMBA Metabolic Activation
EnzymePrimary Role in DMBA MetabolismKey Product(s)
Cytochrome P450 1B1 (CYP1B1)Initial oxidation of DMBA; conversion of DMBA-3,4-diol to syn-DMBADE. researchgate.netnih.govDMBA-3,4-epoxide; syn-DMBA-3,4-diol-1,2-epoxide
Cytochrome P450 1A1 (CYP1A1)Conversion of DMBA-3,4-diol to anti-DMBADE. researchgate.netnih.govanti-DMBA-3,4-diol-1,2-epoxide
Microsomal Epoxide Hydrolase (mEH)Hydrolysis of DMBA-3,4-epoxide. researchgate.netresearchgate.netDMBA-3,4-dihydrodiol

DMBA and other polycyclic aromatic hydrocarbons are known to induce the expression of the very enzymes that metabolize them. oncotarget.comnih.gov This induction is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov

Upon entering the cell, DMBA can bind to the AhR, causing it to translocate to the nucleus. There, it forms a dimer with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, including CYP1A1 and CYP1B1. nih.gov This binding enhances the transcription of these genes, leading to increased synthesis of the corresponding enzymes.

Table 2: Summary of DMBA Bioactivation Pathways and Products
Metabolic PathwayKey EnzymesMajor Metabolites/ProductsSignificance
Bay-Region Diol Epoxide PathwayCYP1B1, mEH, CYP1A1DMBA-3,4-dihydrodiol, DMBA-3,4-diol-1,2-epoxides (DMBADE)Primary pathway for carcinogenic activation. oncotarget.comnih.gov
Hydroxylation of Alkyl Side ChainsCytochrome P450s, Sulfotransferases7-hydroxymethyl-12-methylbenz[a]anthracene (7HOMMBA)Can be a detoxification route but also influences the main activation pathway. nih.gov
Quinone Metabolite FormationCytochrome P450s, PeroxidasesDMBA-quinonesContributes to genotoxicity and oxidative stress. nih.govnih.gov

Microsomal Epoxide Hydrolase Activity in Metabolite Formation

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the metabolism of polycyclic aromatic hydrocarbons (PAHs) like DMBA. wikipedia.orgnih.gov It catalyzes the hydrolysis of epoxide intermediates, which are formed by cytochrome P450 enzymes, into trans-dihydrodiols. wikipedia.orgresearchgate.net This action is a key step in both the detoxification and, paradoxically, the activation of DMBA. wikipedia.orgoup.com

The formation of the ultimate carcinogenic metabolite of DMBA, the 3,4-diol-1,2-epoxide, is dependent on the activity of mEH. nih.govnih.gov The initial epoxidation of DMBA at the 3,4-position by cytochrome P450, primarily CYP1B1, is followed by hydrolysis by mEH to form the DMBA-3,4-dihydrodiol. nih.govresearchgate.netnih.gov This dihydrodiol then undergoes a second epoxidation to yield the highly reactive diol epoxide. researchgate.netnih.gov Studies using mEH-null mice have demonstrated the crucial role of this enzyme, as these mice are resistant to DMBA-induced immunotoxicity and carcinogenesis, highlighting the necessity of mEH for the formation of the toxic metabolite. nih.govresearchgate.net

The activity of mEH can be influenced by various factors and can also be a target for inhibition. For instance, cyclohexene (B86901) oxide has been shown to inhibit mEH activity, thereby preventing DMBA-induced follicle loss in ovarian cultures. nih.gov This further underscores the pivotal role of mEH in the bioactivation of DMBA. nih.gov

Aldo-Keto Reductase Involvement in PAH o-Quinone Generation

Aldo-keto reductases (AKRs) represent an alternative pathway for the metabolic activation of PAHs, including DMBA, leading to the formation of reactive o-quinones. frontiersin.orgclinician.comnih.gov This pathway diverts PAH trans-dihydrodiols, the products of mEH activity, from the cytochrome P450 system. clinician.com AKRs, which are NAD(P)H-dependent oxidoreductases, catalyze the oxidation of these dihydrodiols to catechols. clinician.comnih.gov These catechols are unstable and can auto-oxidize to form o-quinones, generating reactive oxygen species (ROS) in the process. nih.gov

The AKR-mediated formation of o-quinones, such as 7,12-DMBA-3,4-dione, contributes to the toxic effects of DMBA. acs.orgnih.gov These o-quinones are electrophilic and can react with cellular macromolecules like DNA, leading to the formation of adducts and oxidative damage. nih.govacs.orgnih.gov The redox cycling of o-quinones back to catechols, a reaction also catalyzed by AKRs, further amplifies the generation of ROS, contributing to cellular stress and genotoxicity. frontiersin.orgnih.gov Several AKR isoforms, including those from the AKR1C subfamily, have been implicated in the metabolism of PAH trans-dihydrodiols. clinician.comnih.gov

AKR IsoformRole in PAH MetabolismReference
AKR1C SubfamilyCatalyzes the oxidation of PAH trans-dihydrodiols to catechols. clinician.com
AKR1A1Participates in the metabolic activation of (+/-)-7,8-dihydroxy-7,8-dihydro-benzo[a]pyrene. nih.gov
AKR1C1-AKR1C4Involved in the NAD(P)+-dependent oxidation of B[a]P-7R,8R-trans-dihydrodiol. researchgate.net
AKR7A2 and AKR7A3Exhibit high specific activities for B[a]P-7,8-dione reduction but do not catalyze the oxidation of PAH-trans-dihydrodiols. frontiersin.org

Interspecies and Inter-organ Variability in Benz(a)anthracene, 6,12-dimethyl- Metabolism

The metabolism of DMBA exhibits significant variability between different species and within different organs of the same organism. nih.govepa.govmdpi.com This variability can lead to differing susceptibilities to the toxic and carcinogenic effects of DMBA.

Interspecies Variability: Studies comparing different rat strains have revealed marked differences in their susceptibility to DMBA-induced mammary carcinogenesis. For example, Wistar/Furth rats are highly susceptible, Copenhagen rats are resistant, and Fischer 344 rats show intermediate susceptibility. nih.gov However, investigations into the metabolism and DNA binding of DMBA in the mammary epithelial cells of these strains did not show significant differences, suggesting that the genetic factors controlling susceptibility may act at later stages of carcinogenesis. nih.gov In another example, cultured Syrian hamster embryo cells were found to metabolize DMBA and its less carcinogenic analog, 5-fluoro-7,12-dimethylbenz[a]anthracene, at similar rates, yet DMBA bound to DNA more extensively. nih.gov

Inter-organ Variability: The metabolism of DMBA also differs between organs. epa.govresearchgate.net For instance, the liver is a primary site of xenobiotic metabolism, and hepatic metabolism of DMBA has been studied in relation to sex-dependent differences in mammary tumor induction in rats. epa.gov The liver produces various metabolites that can then circulate to other tissues. researchgate.net The ovary is another organ where local metabolism of DMBA is crucial for its toxic effects. nih.gov Studies have shown that the mouse ovary can bioactivate DMBA to its ovotoxic form, and this process involves ovarian mEH activity. nih.gov Furthermore, the distribution of DMBA in organs like the spleen, thymus, and liver can be assessed, although concentrations may not always differ significantly between strains with varying susceptibility to its immunotoxic effects. nih.gov

Microbial Biotransformation of Benz(a)anthracene, 6,12-dimethyl-

Microorganisms, including various fungi and bacteria, are capable of metabolizing DMBA, often leading to detoxification. oup.comnih.gov The metabolic pathways employed by these microbes can differ from those in mammalian systems.

Several fungal species have been shown to metabolize DMBA. For instance, Cunninghamella elegans and Syncephalastrum racemosum can transform DMBA into a variety of metabolites. nih.govnih.gov C. elegans primarily produces water-soluble metabolites, as well as trans-dihydrodiols such as DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol, and their hydroxymethyl derivatives. oup.comnih.gov S. racemosum mainly metabolizes DMBA to 7-hydroxymethyl-12-methylbenz[a]anthracene and 7,12-dihydroxymethylbenz[a]anthracene. oup.com The fungal metabolism of DMBA at the K-region (5,6-position) is highly stereoselective, producing predominantly the 5R,6R-enantiomer of the dihydrodiol, which is different from the stereoselectivity observed in mammalian systems. nih.gov

Bacterial species such as Pseudomonas aeruginosa and the fungus Penicillium notatum have also been found to transform DMBA, producing methyl-hydroxylated metabolites. nih.govnih.gov The ability of microorganisms to metabolize DMBA suggests their potential role in the environmental fate and detoxification of this carcinogen. oup.comnih.gov

MicroorganismMajor Metabolites of DMBAReference
Cunninghamella elegansWater-soluble metabolites, DMBA-trans-8,9-dihydrodiol, DMBA-trans-3,4-dihydrodiol, and their hydroxymethyl derivatives. oup.comnih.gov
Syncephalastrum racemosum7-hydroxymethyl-12-methylbenz[a]anthracene, 7,12-dihydroxymethylbenz[a]anthracene. oup.com
Pseudomonas aeruginosaMethyl-hydroxylated metabolites. nih.govnih.gov
Penicillium notatumMethyl-hydroxylated metabolites. nih.govnih.gov
Bifidobacterium longumUsed as a vector for gene delivery in a DMBA-induced rat mammary tumor model. mdpi.com

Photochemical Activation Pathways and Photoproduct Formation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photochemical activation of DMBA, resulting in the formation of various photoproducts. nih.govnih.govnih.gov This activation pathway is distinct from metabolic activation by enzymes and can contribute to the genotoxicity of DMBA, especially in tissues like the skin that are exposed to sunlight. nih.gov

Photooxidation of DMBA in aqueous solutions can be induced by laboratory lighting. nih.gov The primary mechanism appears to be the generation of singlet oxygen through a photodynamic effect of DMBA itself. nih.gov The main photoproducts identified include:

7,12-epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene

Benz[a]anthracene-7,12-dione

7-hydroxymethyl-12-methylbenz[a]anthracene

12-hydroxymethyl-7-methylbenz[a]anthracene

7-formyl-12-methylbenz[a]anthracene

12-formyl-7-methylbenz[a]anthracene

12-hydroxy-12-methyl-7-one derivatives of benz[a]anthracene nih.govnih.gov

Photoirradiation of DMBA in the presence of DNA has been shown to form multiple DNA adducts. nih.govnih.gov Importantly, these photo-induced DNA adducts are different from those formed through the reaction of metabolically activated DMBA with DNA. nih.govnih.gov This suggests that photochemical activation represents a separate pathway for DMBA-induced genotoxicity. nih.gov

Molecular Mechanisms of Dna Adduct Formation by Benz a Anthracene, 6,12 Dimethyl

Covalent Binding to Deoxyribonucleic Acid (DNA)

6,12-dimethylbenz[a]anthracene requires metabolic activation to exert its genotoxic effects, a process that culminates in the covalent binding of its reactive metabolites to DNA. caymanchem.com This binding is a hallmark of its carcinogenic potential. taylorandfrancis.com The extent of this covalent binding can vary significantly between different tissues and is influenced by the metabolic capabilities of the specific organ. For instance, following intravenous administration in female Sprague-Dawley rats, the maximum levels of DNA binding were found to be higher in the liver, a non-target tissue for DMBA-induced cancer, compared to the mammary gland, which is the primary target tissue. nih.gov Specifically, the liver exhibited approximately 12 µmol of hydrocarbon per mole of deoxyribonucleotide, while the mammary gland showed about 5 µmol per mole. nih.gov

The physiological state of the organism, such as age and parity (the condition of having borne offspring), also plays a crucial role in the extent of DNA binding. Studies on mammary epithelial cells in culture have shown that DNA binding is 1.5- to 2.0-fold higher in cells from young virgin rats compared to those from old virgin or parous rats. nih.gov This suggests that factors related to age and reproductive history can modulate the susceptibility of mammary cells to DMBA by altering the level of carcinogen-DNA interaction. nih.gov The formation of these adducts is a critical step that can lead to mutations, such as G→A transitions or A→T transversions, which are implicated in the initiation of cancer. oup.com

Characterization of Specific DNA Adducts

The interaction of activated DMBA with DNA results in a spectrum of adducts, primarily formed through two distinct pathways: metabolic activation leading to diol epoxides and activation via photochemical processes.

The principal pathway for DMBA's metabolic activation involves its conversion by enzymes like cytochrome P450 (CYP) and microsomal epoxide hydrolase into highly reactive "bay-region" diol epoxides. caymanchem.comnih.govnih.gov These electrophilic metabolites readily react with the nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine.

Chromatographic analyses have identified several major adducts resulting from these reactions. The primary adducts are formed from the reaction of the DMBA bay-region diol-epoxide with deoxyguanosine and deoxyadenosine (B7792050). nih.govnih.gov Specifically, three major adducts have been consistently identified in various experimental systems: an anti-diol-epoxide-deoxyguanosine adduct, an anti-diol-epoxide-deoxyadenosine adduct, and a syn-diol-epoxide-deoxyadenosine adduct. nih.govnih.gov In hamster embryo cells treated with DMBA, these three adducts, along with five minor ones, were resolved and quantified. nih.gov

Adduct TypeNucleoside TargetStereoisomerReference
DMBA Diol Epoxide AdductDeoxyguanosineanti nih.gov, nih.gov
DMBA Diol Epoxide AdductDeoxyadenosineanti nih.gov
DMBA Diol Epoxide AdductDeoxyadenosinesyn nih.gov, nih.gov
7-OHM-12-MBA Diol Epoxide AdductNot specifiedNot specified nih.gov, nih.gov

In addition to metabolic activation, DMBA can be activated by photo-irradiation, particularly with UVA light, to form products that covalently bind to DNA. nih.govresearchgate.netmdpi.com This photochemical activation represents an alternative pathway to genotoxicity, independent of microsomal metabolism. nih.govnih.govdntb.gov.ua

Light irradiation converts DMBA into several photoproducts, including benz[a]anthracene-7,12-dione, 7,12-epidioxy-7,12-dihydro-DMBA, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HOCH₂-12-MBA), and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HOCH₂-7-MBA). nih.govnih.gov When DMBA is photo-irradiated in the presence of calf thymus DNA, multiple DNA adducts are formed. nih.govresearchgate.netnih.gov

Crucially, the profile of DNA adducts generated through photochemical activation is distinctly different from that produced by metabolic activation. nih.govresearchgate.netnih.govdntb.gov.ua This indicates that the reactive intermediates formed by light are not the same as the diol epoxides formed by enzymes, highlighting a separate mechanism by which DMBA can induce DNA damage, particularly relevant for tissues exposed to sunlight, such as the skin. mdpi.com

Kinetics of DNA Adduct Formation and Removal

The level of DNA adducts in a cell is determined by the balance between their rate of formation and their rate of removal by DNA repair mechanisms. In the epidermis of SENCAR mice treated topically with DMBA, the total covalent binding to DNA peaked at 24 hours post-treatment. nih.gov Following this peak, the disappearance of the adducts was observed to be biphasic. nih.gov

The initial, more rapid phase of removal (Phase A), occurring between 24 and 72 hours, had a half-life of approximately 3.17 days. nih.gov This was followed by a slower phase of removal (Phase B) with a half-life of about 6.46 days, which was similar to the rate of cell turnover. nih.gov

Different types of adducts are removed at different rates. Adducts formed with deoxyadenosine (syn- and anti-diol-epoxide deoxyadenosine) were found to disappear more rapidly from epidermal DNA than the corresponding adducts formed with deoxyguanosine (anti-diol-epoxide deoxyguanosine) after the 24-hour peak. nih.gov The capacity for adduct removal can also vary between different animal strains. For example, Long-Evans (L.E.) rats, which are more resistant to DMBA-induced mammary cancer, removed approximately 70% of identifiable adducts from liver DNA between 48 and 336 hours. In contrast, the more sensitive Sprague-Dawley (S.D.) rats showed no significant removal of these adducts from the liver during the same period. nih.gov This suggests that the efficiency of DNA repair is a critical determinant of organ and species susceptibility to DMBA. nih.govnih.gov

Kinetic ParameterValueExperimental SystemReference
Time to Peak Adduct Level24 hoursSENCAR Mouse Epidermis nih.gov
Half-life of Adduct Removal (Phase A)3.17 ± 1.1 daysSENCAR Mouse Epidermis nih.gov
Half-life of Adduct Removal (Phase B)6.46 ± 1.3 daysSENCAR Mouse Epidermis nih.gov
Adduct Removal (48-336h)~70%Long-Evans Rat Liver nih.gov
Adduct Removal (48-336h)No significant lossSprague-Dawley Rat Liver nih.gov

Dose-Response Relationships in DNA Adduct Levels

The quantity of DNA adducts formed generally correlates with the dose of the carcinogen administered. In cultured mammary epithelial cells from young virgin Sprague-Dawley rats, a clear dose-response relationship was observed for DMBA-induced DNA binding over a concentration range of 0.1 to 0.4 µg/ml. nih.gov The dose-response curve in these highly susceptible cells was steeper compared to cells from less susceptible old virgin or parous rats, indicating a greater amount of DNA damage per unit of carcinogen. nih.gov

This relationship between dose and adduct level has direct consequences for mutagenesis. In a human mammary carcinoma MCF-7 cell-mediated V79 cell mutation assay, the number of induced mutations was found to be proportional to the amount of anti-DMBADE-DNA adducts formed at increasing doses of DMBA-3,4-dihydrodiol. nih.gov This directly links the quantity of specific DNA adducts to a biological outcome (mutation), reinforcing the concept that adduct levels are a critical factor in the dose-dependent carcinogenicity of DMBA. While higher adduct levels are generally associated with carcinogenic potential, the relationship is not always straightforward, as evidenced by higher adduct levels in the non-target liver tissue compared to the target mammary gland in some studies. nih.gov This implies that while certain levels of adducts may be necessary for cancer initiation, they are not solely sufficient to determine tissue-specific carcinogenicity. nih.gov

Influence of Cellular Context and Metabolic Capacity on Adduct Formation

For example, when comparing human fetal intestinal and kidney epithelial cells in culture, both were capable of metabolizing DMBA and forming DNA adducts. However, kidney cells produced larger amounts of 7,12-dihydroxymethylbenz(a)anthracene (B1216462) and DMBA-8,9-dihydrodiols, while intestinal cells produced more phenol (B47542) metabolites. nih.gov Correspondingly, the level of total DNA adducts after 24 hours was higher in kidney cells (36.7 µmol DMBA/mol DNA-phosphate) compared to intestinal cells (20.4 µmol DMBA/mol DNA-phosphate). nih.gov

Strain differences in metabolic capacity also play a significant role. The resistant Long-Evans rat strain showed higher maximum levels of DMBA-DNA adducts in both the mammary gland and liver compared to the sensitive Sprague-Dawley strain. nih.gov However, the Long-Evans rats also demonstrated a greater capacity for adduct removal. nih.gov Furthermore, the relative proportion of adducts derived from DMBA versus its metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene, varied between the liver and mammary gland in both strains, indicating organ-specific metabolic processing. nih.gov These findings underscore that the cellular context, encompassing metabolic activation and detoxification pathways, is a critical determinant of the level and type of DNA adducts formed, and ultimately influences tissue-specific cancer susceptibility. nih.govnih.gov

Quantitative and Qualitative Analyses of DNA Adducts

The formation of covalent adducts between chemical carcinogens and DNA is a critical initiating event in chemical carcinogenesis. For 6,12-dimethylbenz[a]anthracene (DMBA), a potent polycyclic aromatic hydrocarbon, extensive research has focused on elucidating the nature and quantity of its DNA adducts to understand its mechanism of action. Highly sensitive techniques are required to detect and quantify the low levels of adducts formed in vivo.

32P-Postlabeling and Chromatographic Techniques

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 107 to 1010 normal nucleotides. nih.govberkeley.edu The general procedure involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then enzymatically labeled at the 5'-position with a high-specific-activity [γ-32P]ATP, catalyzed by T4 polynucleotide kinase. berkeley.edu The resulting 32P-labeled adducts are then separated and identified using chromatographic methods, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). berkeley.eduresearchgate.net

Research employing these techniques has provided significant insights into the types and distribution of DNA adducts formed from DMBA. Studies have shown that DMBA itself, as well as its metabolites, can form multiple DNA adducts. researchgate.netnih.gov For instance, after topical application of DMBA to mouse skin, four distinct DNA adducts were identified using 32P-postlabeling analysis. nih.gov These adducts are primarily derived from the "bay-region" diol-epoxides of DMBA, which are highly reactive electrophiles that readily attack the nucleophilic sites on DNA bases. The major adducts are formed from the reaction of the syn- and anti-dihydrodiol-epoxides of DMBA with deoxyadenosine and deoxyguanosine residues in the DNA. nih.govnih.gov

Chromatographic analyses, often coupled with 32P-postlabeling, have been instrumental in separating and identifying these various adducts. HPLC, in particular, offers superior resolution compared to standard column chromatography for separating hydrocarbon-deoxyribonucleoside adducts. nih.gov The combination of these techniques has allowed for the detailed characterization of the adduct profile of DMBA in various tissues. For example, in mouse skin, the stable adducts detected by 32P-postlabeling account for about 1% of the total adducts formed, with the majority being depurination adducts. nih.gov Of these stable adducts, approximately 80% are derived from DMBA diol-epoxides. nih.gov

Quantitative analysis using 32P-postlabeling has revealed significant differences in adduct levels across different tissues and over time. In a study on BALB/cANN mice, a single topical application of DMBA resulted in total DNA binding of approximately 34 adducts per 107 nucleotides in epidermal DNA and 28 adducts per 107 nucleotides in dermal DNA after 24 hours. nih.gov Interestingly, while the initial binding was higher in the epidermis, the adducts were found to be about 10 times more persistent in the dermis over a 42-week period. nih.gov

The table below summarizes the findings from a comparative study on DNA adduct formation by DMBA and its metabolites in mouse epidermis, as determined by 32P-postlabeling.

CompoundRelative DNA Binding Level Compared to DMBANumber of Major Adducts Detected
7,12-dimethylbenz[a]anthracene (B13559) (DMBA)1x4
trans-3,4-dihydro-3,4-dihydroxy-DMBA (DMBA-3,4-dihydrodiol)7-8x higher4
trans-8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz[a]anthracene (DMBA-8,9-dihydrodiol)3-6x weaker1
7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA)Slightly stronger2

Data sourced from comparative DNA binding studies in mouse epidermis. nih.gov

Genotoxicity and Mutagenesis Induced by Benz a Anthracene, 6,12 Dimethyl

Induction of Chromosomal Damage and Aberrations

Benz(a)anthracene (B33201), 6,12-dimethyl- is a potent inducer of chromosomal aberrations. nih.gov Studies in rat bone marrow cells have demonstrated that this compound can cause chromatid breaks. nih.govnih.gov Research has shown that spontaneously hypertensive rats exhibit a significantly higher frequency of chromosomal aberrations when treated with Benz(a)anthracene, 6,12-dimethyl- compared to control rats. nih.gov Furthermore, chromosomes 1 and 2 in these rats were found to be particularly susceptible to the damage induced by this compound. nih.gov The distribution of these breaks is not random, with specific "hot spots" identified on certain chromosomes, suggesting a cell cycle-specific effect. nih.gov The formation of these chromosomal aberrations is considered a consequence of DNA damage, inadequate DNA repair, and errors during DNA replication. nih.gov

Table 1: Chromosomal Aberrations Induced by Benz(a)anthracene, 6,12-dimethyl- in Rat Bone Marrow Cells This table is interactive and allows for sorting and filtering of the data.

Animal Model Observation Reference
Rat Bone Marrow Cells Induces chromatid breaks. nih.gov
Spontaneously Hypertensive Rats (SHR) Higher frequency of chromosomal aberrations compared to control Wistar Kyoto (WKY) rats. nih.gov
Spontaneously Hypertensive Rats (SHR) Chromosomes 1 and 2 are more susceptible to induced chromosomal aberrations. nih.gov

Micronuclei Frequency as a Genotoxic Endpoint

The frequency of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes left behind during cell division, serves as a sensitive indicator of genetic damage. researchgate.net Benz(a)anthracene, 6,12-dimethyl- has been shown to increase the frequency of micronuclei in various cell types. nih.govnih.govnih.gov In cultured human lymphocytes, this compound induced a significant increase in micronuclei, although its effect was less potent than that of benzo(a)pyrene. nih.gov Studies using the in vivo micronucleus assay in Wistar rats and hamsters have also demonstrated the genotoxic potential of Benz(a)anthracene, 6,12-dimethyl-, as evidenced by an increased percentage of micronucleated polychromatic erythrocytes in bone marrow. njppp.comnih.gov

Table 2: Micronuclei Induction by Benz(a)anthracene, 6,12-dimethyl- This table is interactive and allows for sorting and filtering of the data.

Cell Type/Animal Model Observation Reference
Cultured Human Lymphocytes Increased frequency of micronuclei at higher concentrations. nih.gov
HepG2 Cells (in vitro) Induces micronuclei formation. nih.gov
Wistar Rats (in vivo) Significant increase in the percentage of micronucleated polychromatic erythrocytes. njppp.com
Golden Syrian Hamsters (in vivo) Increased frequency of micronucleated polychromatic erythrocytes. nih.gov

Sister Chromatid Exchanges in Response to Benz(a)anthracene, 6,12-dimethyl-

Sister chromatid exchanges (SCEs) are the reciprocal exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic exposure. Benz(a)anthracene, 6,12-dimethyl- has been shown to induce SCEs in various experimental systems. nih.govnih.gov In vitro studies using Chinese hamster ovary (CHO) cells revealed that the 3,4-dihydrodiol metabolite of Benz(a)anthracene, 6,12-dimethyl- was particularly active in inducing SCEs. nih.gov In vivo studies in rats have also demonstrated the induction of SCEs in bone marrow cells. nih.gov Interestingly, a significant portion of the chromatid breaks induced by this compound were found to be associated with an SCE at the breakpoint. nih.gov

Genetic Mutations and Oncogene Activation

The genotoxicity of Benz(a)anthracene, 6,12-dimethyl- extends to the induction of genetic mutations, a critical step in carcinogenesis. nih.govpnas.org This compound and its metabolites have been shown to be mutagenic in various assays. nih.govpnas.org A key target for mutations induced by this carcinogen is the ras family of oncogenes. Specifically, studies have documented the activation of the N-ras oncogene through a consistent A to T transversion in codon 61 in erythroleukemia induced by Benz(a)anthracene, 6,12-dimethyl- in rats. nih.gov This specific mutation is believed to play a crucial role in the development of leukemia in this model. nih.gov While H-ras mutations are also frequently associated with tumors induced by this compound, some research indicates that malignant transformation can occur independently of H-ras activation, suggesting the involvement of other genetic pathways. nih.govnih.gov

In Vitro and In Vivo Mutation Assay Systems

A variety of in vitro and in vivo assay systems are employed to evaluate the mutagenic potential of Benz(a)anthracene, 6,12-dimethyl-. In vitro assays often utilize mammalian cell lines, such as Chinese hamster V79 cells, which are co-cultivated with cells capable of metabolizing the compound to its mutagenic forms. nih.govpnas.org These assays measure the induction of mutations at specific genetic loci, such as resistance to certain chemicals. nih.govpnas.org

In vivo mutation assays, such as the transgenic rodent assay (TGRA), provide a more comprehensive assessment of mutagenicity within a whole organism. fu-berlin.de For instance, an in vivo/in vitro mutation assay in Syrian hamsters demonstrated the transplacental mutagenicity of Benz(a)anthracene, 6,12-dimethyl-, indicating its ability to induce mutations in developing fetuses. uky.edu The micronucleus assay in rodents is another widely used in vivo test to screen for genotoxicity. njppp.com

Carcinogenesis and Tumorigenesis in Experimental Models

Benz(a)anthracene (B33201), 6,12-dimethyl- as a Prototype for Tumor Induction Studies

6,12-dimethylbenz(a)anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) that serves as a classic and extensively utilized laboratory tool for inducing tumors in experimental animals. nih.govnih.gov Its effectiveness in promoting carcinogenesis, particularly in the mammary gland, skin, and oral cavity, has made it a cornerstone for studying the multistage process of cancer development, from initiation and promotion to progression. nih.govnih.govaacrjournals.org DMBA's ability to reliably induce tumors allows researchers to investigate the molecular and cellular mechanisms underlying cancer, test the efficacy of potential chemopreventive agents, and explore the influence of genetic and hormonal factors on tumor susceptibility. nih.govaacrjournals.orgnih.gov

The compound's carcinogenic activity stems from its metabolic activation into reactive metabolites that can bind to DNA, forming DNA adducts. nih.govnih.gov This process is a critical initiating event in carcinogenesis. nih.gov The subsequent steps of tumor promotion are often studied by applying a promoting agent after DMBA initiation, a common model being the DMBA-TPA (12-O-tetradecanoylphorbol-13-acetate) two-stage skin carcinogenesis model. nih.govjove.com

DMBA-induced tumorigenesis is considered a relevant model for studying human cancers as it often mimics the histopathological and molecular characteristics of the corresponding human malignancies. nih.govoup.com For instance, DMBA-induced mammary tumors in rats share similarities with human breast cancer, making it a valuable system for preclinical studies. nih.govnih.gov Furthermore, the susceptibility to DMBA-induced tumors can vary between different animal strains, providing a means to study the genetic basis of cancer susceptibility. nih.gov

Organ-Specific Carcinogenesis in Rodent Models

DMBA exhibits a notable capacity to induce tumors in specific organs in rodent models, with the mammary gland, skin, and oral mucosa being the most extensively studied targets. nih.govnih.govmedicaljournalssweden.se This organ-specific action is influenced by various factors, including the route of administration, the metabolic capabilities of the target tissue, and the hormonal status of the animal. nih.govmdpi.com

DMBA is a well-established carcinogen for inducing mammary tumors in rats and mice, serving as a widely used model for breast cancer research. nih.govnih.gov A single dose of DMBA is often sufficient to induce mammary adenocarcinomas in susceptible rat strains like the Sprague-Dawley rat. nih.gov The development of these tumors is highly dependent on ovarian hormones, as ovariectomy can suppress tumor development. nih.gov

The process begins with the metabolic activation of DMBA within the mammary gland's epithelial cells, particularly in the terminal end buds. nih.gov This leads to the formation of DNA adducts and subsequent mutations in critical genes, such as the Ha-ras proto-oncogene. nih.gov These genetic alterations initiate the transformation of normal cells into malignant ones. nih.gov The progression of these initiated cells into palpable tumors is then influenced by hormonal stimulation and other promoting factors. nih.gov Studies have shown that between 30-70% of mice exposed to multiple doses of DMBA during the peripubertal period develop mammary tumors. nih.gov

The DMBA-induced mammary cancer model is valued for its ability to recapitulate key features of human breast cancer, including the multistep nature of tumorigenesis and the involvement of hormonal factors. nih.gov This model has been instrumental in understanding the mechanisms of breast cancer development and in the preclinical evaluation of chemopreventive and therapeutic agents. nih.govnih.gov

The two-stage skin carcinogenesis model in mice, using DMBA as the initiator and a phorbol (B1677699) ester like TPA as the promoter, is a classic system for studying the sequential stages of cancer development. nih.govaacrjournals.orgjove.com A single topical application of DMBA initiates the process by causing mutations in the DNA of epidermal cells. jove.com Subsequent repeated applications of TPA promote the clonal expansion of these initiated cells, leading to the formation of benign papillomas. nih.govjove.com A smaller proportion of these papillomas can then progress to malignant squamous cell carcinomas. jove.com

This model is highly reproducible and allows for the separate investigation of the initiation and promotion stages of carcinogenesis. nih.gov It has been crucial in elucidating the role of inflammation and the immune system in tumor development. nih.gov The susceptibility to DMBA-induced skin tumors can be influenced by genetic factors, as demonstrated by studies showing increased susceptibility in mice deficient in the Nrf2 transcription factor. aacrjournals.orgaacrjournals.org

Variations in the chemical structure of DMBA derivatives can significantly impact their carcinogenic potency in the skin. For example, saturation of the 'A' ring in 1,2,3,4-tetrahydro-DMBA results in a very potent skin carcinogen. oup.com

DMBA is frequently used to induce oral squamous cell carcinoma in the hamster buccal pouch, providing a valuable model for studying oral cancer. oup.comnih.govresearchgate.net Repeated topical application of DMBA to the buccal pouch mucosa leads to a predictable sequence of histopathological changes, starting with hyperplasia, progressing to papillomas and dysplasia, and ultimately developing into invasive squamous cell carcinomas. oup.comnih.gov This progression closely resembles the development of human oral cancer from premalignant lesions. oup.com

The hamster cheek pouch model is advantageous due to its accessibility for carcinogen application and monitoring of tumor development. oup.com Studies using this model have investigated the effects of various factors on oral carcinogenesis, including liver cirrhosis and xerostomia (dry mouth), which have been shown to reduce the latency period for tumor development. medicaljournalssweden.se This model has also been instrumental in evaluating the chemopreventive potential of various natural and synthetic compounds against oral cancer. oup.comnih.gov

Correlation Between DNA Adducts and Tumor Incidence

A significant body of evidence supports a direct correlation between the formation of DMBA-DNA adducts in target tissues and the subsequent incidence of tumors. nih.govnih.gov The level of these adducts is considered a critical biomarker for the initiation phase of carcinogenesis. acs.org

Studies have shown a dose-dependent relationship between the administered amount of DMBA and the levels of DNA adducts formed in both the mammary gland and liver of rats. nih.gov Interestingly, at lower, more carcinogenic doses for the mammary gland, the formation of DNA adducts is more intense in the target mammary cells compared to the liver. nih.gov This suggests that the local metabolic activation and adduct formation in the target organ are crucial for tumor development.

Furthermore, the persistence of these DNA adducts over time also appears to play a role in determining cancer risk. In a comparative study between Sprague-Dawley rats (highly susceptible to DMBA-induced mammary cancer) and Long-Evans rats (more resistant), although the initial levels of DNA adducts were higher in the resistant strain, the susceptible strain showed a significantly lower capacity to remove these adducts from their mammary gland DNA. nih.gov This indicates that the efficiency of DNA repair mechanisms in removing these damaging lesions is a critical determinant of organ-specific carcinogenicity.

The inhibition of DNA adduct formation by chemopreventive agents has been shown to correlate with a reduction in tumor incidence. nih.govresearchgate.net For example, compounds that inhibit the metabolic activation of DMBA or enhance its detoxification can decrease the levels of DNA adducts and subsequently suppress tumor formation in skin and mammary gland models. nih.govresearchgate.net This further strengthens the causal link between DMBA-DNA adducts and the initiation of cancer.

Theoretical Models and Indices of Carcinogenic Potency

The carcinogenic potential of Benz(a)anthracene, 6,12-dimethyl-, also known as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), has been extensively evaluated not only through experimental bioassays but also through the lens of theoretical models that seek to predict carcinogenic activity based on molecular structure and properties. These models provide a framework for understanding the mechanisms of chemical carcinogenesis and for estimating the relative risk posed by different polycyclic aromatic hydrocarbons (PAHs).

One of the most prominent theoretical frameworks for explaining the carcinogenicity of PAHs is the "bay region" theory . researchgate.net This theory posits that the carcinogenicity of many PAHs is due to their metabolic conversion to highly reactive diol epoxide metabolites. researchgate.netmedicopublication.com For Benz(a)anthracene, 6,12-dimethyl-, the theory predicts that the ultimate carcinogenic metabolite is a diol epoxide formed in the "bay region" of the molecule. medicopublication.com This bay region is the sterically hindered area between the 1 and 12 positions of the benz[a]anthracene skeleton. The formation of a diol epoxide in this region results in a highly reactive electrophile that can readily form covalent adducts with cellular macromolecules, most notably DNA. researchgate.netnih.gov These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. nih.gov Perturbational molecular orbital calculations have indicated that the electronic properties of the π-electron system are responsible for the unusually high chemical reactivity of such diol epoxides. researchgate.net

Another approach to predicting carcinogenic potency involves the use of Quantitative Structure-Activity Relationships (QSAR) . QSAR models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties or structural features. nih.govresearchgate.net In the context of carcinogenesis, QSAR models for PAHs aim to predict their carcinogenic potency based on descriptors such as molecular size, shape, lipophilicity, and electronic properties. nih.gov These models can be used to classify compounds as carcinogenic or non-carcinogenic and to estimate their relative potencies. researchgate.net

Various indices of carcinogenic potency have been developed to provide a quantitative measure of the carcinogenic strength of different chemicals. These indices are often derived from experimental data, such as tumor incidence in animal studies, and are used in risk assessment to compare the potential hazards of different carcinogens. For Benz(a)anthracene, 6,12-dimethyl-, several such indices have been established.

The U.S. Environmental Protection Agency (EPA) has classified 7,12-dimethylbenz(a)anthracene as a probable human carcinogen (Group B2). epa.gov The EPA has also estimated a potency factor (F) for this compound, which provides a measure of its cancer-causing potential. epa.gov Additionally, Relative Potency Factors (RPFs) have been developed to compare the carcinogenic potency of individual PAHs to that of benzo[a]pyrene (B130552), which is used as a reference compound. dep.state.pa.ushealth.state.mn.us These RPFs are used in the risk assessment of PAH mixtures. dep.state.pa.us

Below are data tables summarizing some of the key indices of carcinogenic potency for Benz(a)anthracene, 6,12-dimethyl-.

Table 1: Carcinogenic Potency Values for Benz(a)anthracene, 6,12-dimethyl-

Index of Carcinogenic Potency Value Issuing Organization/Source
EPA Carcinogen Classification Group B2 (Probable Human Carcinogen) U.S. Environmental Protection Agency epa.gov
Potency Factor (F) 540 (mg/kg/day)⁻¹ U.S. Environmental Protection Agency epa.gov
Hazard Ranking HIGH U.S. Environmental Protection Agency epa.gov

Table 2: Relative Potency Factors (RPFs) for Benz(a)anthracene, 6,12-dimethyl- (relative to Benzo[a]pyrene)

Exposure Route Relative Potency Factor (RPF) Source
Air 64 Minnesota Department of Health health.state.mn.us
Oral/Dermal 150 Minnesota Department of Health health.state.mn.us

Analytical Methodologies for Benz a Anthracene, 6,12 Dimethyl and Metabolites in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of 6,12-DMBA and its metabolites from intricate mixtures. nih.gov This allows for both qualitative identification and quantitative measurement. The choice of chromatographic method often depends on the specific characteristics of the analytes and the matrix being analyzed. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of 6,12-DMBA and its metabolites. nih.govfda.gov Its application is particularly advantageous for compounds that are thermally unstable or non-volatile. nih.gov HPLC systems, equipped with various detectors, offer high resolution and sensitivity for separating complex mixtures.

A common application involves the use of reverse-phase HPLC, often with a C18 column, to separate the parent compound from its more polar metabolites. fda.gov For instance, a simple and validated HPLC method with diode-array detection at 290 nm has been developed to monitor 6,12-DMBA in various rat tissues, including serum, liver, and kidney. researchgate.netyyu.edu.tr This method demonstrated detection limits as low as 3.82 x 10⁻⁹ M (0.98 ppb). researchgate.netyyu.edu.tr

Table 1: HPLC Methods for 6,12-DMBA and Metabolite Analysis

Analyte(s) Matrix HPLC System/Column Detector Key Findings
6,12-DMBA and metabolites Mouse skin homogenates High-pressure liquid chromatography Not specified The major metabolite identified was 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.gov
6,12-DMBA Rat serum, liver, kidney HPLC with C18 column Diode-array detection (290 nm) Method validated for monitoring 6,12-DMBA with a detection limit of 0.98 ppb. researchgate.netyyu.edu.tr
6,12-DMBA-deoxyribonucleoside adducts Mouse embryo cell DNA High-pressure liquid chromatography Fluorescence spectroscopy Provided superior resolution compared to standard Sephadex LH-20 column chromatography. nih.gov
6,12-DMBA metabolites Mycobacterium vanbaalenii cultures High-pressure liquid chromatography UV-Vis and Mass Spectrometry Identified cis- and trans-5,6-dihydrodiols and 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov
6,12-DMBA derivatives Not specified Chiral stationary phases Not specified Achieved direct enantiomeric resolution of various derivatives. acs.org

In studies of 6,12-DMBA metabolism in mouse skin homogenates, HPLC was instrumental in analyzing the metabolic profile, revealing that 7-hydroxymethyl-12-methylbenz[a]anthracene was the primary metabolite formed. nih.gov Furthermore, HPLC has been successfully employed to separate and analyze DNA adducts of 6,12-DMBA. A developed HPLC method for separating hydrocarbon-deoxyribonucleoside adducts from mouse embryo cell cultures showed significantly better resolution than traditional column chromatography techniques. nih.gov The use of chiral stationary phases in HPLC has also enabled the direct separation of enantiomers of 6,12-DMBA derivatives, which is crucial for understanding the stereoselectivity of its metabolic activation. acs.org

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is another powerful analytical tool for the determination of 6,12-DMBA. hpst.czhpst.cz This technique is particularly suitable for volatile and thermally stable compounds. researchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. researchgate.net

The Environmental Protection Agency (EPA) has established Method 8270D, which utilizes GC/MS for the analysis of 7,12-dimethylbenz(a)anthracene in various matrices including solid waste, soils, air sampling media, and water, with a detection limit of 1 µg/L. nih.gov For enhanced sensitivity and selectivity, especially in complex food matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed. This method has demonstrated improved detection limits for various polycyclic aromatic hydrocarbons compared to conventional GC/MS with selected ion monitoring (SIM). shimadzu.com

Table 2: GC/MS Parameters for Polycyclic Aromatic Hydrocarbon Analysis

Parameter Setting Reference
Gas Chromatograph
Inlet Temperature 320 °C hpst.cz
Injection Mode Pulsed splitless hpst.cz
Carrier Gas Hydrogen hpst.cz
Mass Spectrometer
MS Source Temperature 320 °C hpst.cz
Transfer Line Temperature 320 °C hpst.cz
Ionization Mode Electron Ionization (EI) hpst.cz

Recent advancements include the use of hydrogen as a carrier gas in GC/MS systems, which can offer advantages such as a reduced need for electron ionization source cleaning. hpst.cz However, this may require modifications to the GC and MS hardware. hpst.cz

Spectrometric Approaches for Structure Elucidation

Spectrometric techniques are indispensable for elucidating the precise chemical structures of 6,12-DMBA and its metabolites. nih.gov These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including 6,12-DMBA and its metabolites. researchgate.net Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the determination of its structure. nih.gov The chemical shifts, spin-spin coupling constants, and integration of the signals in an NMR spectrum are key parameters used for structure elucidation. nih.gov

In a study on the metabolism of 6,12-DMBA by Mycobacterium vanbaalenii PYR-1, NMR spectrometry, in conjunction with mass spectrometry, was crucial for characterizing the metabolites. nih.gov This analysis led to the identification of initial oxidation at the C-5 and C-6 positions and on the methyl group attached to C-7. nih.gov

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of 6,12-DMBA and its metabolites. nih.gov When coupled with a chromatographic separation method like GC or HPLC, it provides a powerful analytical system for both separation and identification. nih.gov The mass spectrum of a compound shows the mass-to-charge ratio of the molecular ion and various fragment ions, which can be used to deduce the structure of the molecule. nih.gov

The NIST Mass Spectrometry Data Center provides reference mass spectra for 7,12-dimethylbenz(a)anthracene. nih.gov In metabolic studies, such as the one involving Cunninghamella elegans, MS was used alongside UV spectroscopy to characterize the metabolites of 6,12-DMBA isolated by HPLC. nih.gov This led to the identification of major metabolites like DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov

Advanced Techniques for Metabolite and Adduct Analysis

The analysis of metabolites and DNA adducts of 6,12-DMBA often requires highly sensitive and specific techniques due to their low concentrations in biological samples. Modern advancements in analytical chemistry have provided powerful tools for this purpose. longdom.org

One such technique is the ³²P-postlabeling assay, which is an ultrasensitive method for detecting and quantifying DNA adducts. This method was used to investigate the DNA binding of 6,12-DMBA and its metabolites in mouse epidermis. nih.gov The study revealed that both 6,12-DMBA and its trans-3,4-dihydrodiol metabolite formed four distinct DNA adducts. nih.gov The chromatographic behavior of these adducts on thin-layer chromatography, particularly their altered mobility in the presence of borate, suggested the presence of vicinal cis-hydroxyl groups, likely arising from the anti-3,4-dihydrodiol-1,2-oxides of 6,12-DMBA. nih.gov

Furthermore, the development of ultra-high-performance liquid chromatography (UHPLC) offers faster separations and higher resolution compared to conventional HPLC, making it a valuable tool for analyzing complex mixtures of metabolites. longdom.org The coupling of these advanced separation techniques with high-resolution mass spectrometry provides a robust platform for the comprehensive analysis of 6,12-DMBA metabolites and their interactions with cellular macromolecules. longdom.org

³²P-Postlabeling/Thin-Layer Chromatography (TLC)

The ³²P-postlabeling assay, coupled with thin-layer chromatography, is a highly sensitive method for the detection and analysis of DNA adducts formed by carcinogens like DMBA. This technique allows for the detection of covalent modifications in DNA, even at very low levels.

The general procedure involves the enzymatic digestion of DNA modified by DMBA into 3'-monophosphates. nih.gov These digestion products are then radiolabeled using ³²P, a process catalyzed by T4 polynucleotide kinase, to yield 3',5'-bisphosphate or 5'-monophosphate adducts. nih.gov The resulting ³²P-labeled adducts are then separated using multidirectional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates. This high-resolution separation allows for the mapping of different DMBA-DNA adducts. nih.gov

Further characterization of the separated adducts is possible through various enzymatic treatments and comparisons. For instance, the 3',5'-bisphosphate derivatives can be dephosphorylated to their corresponding 5'-monophosphates, allowing for cross-referencing and identification. nih.gov This cross-referencing with known standards, often synthesized and characterized by other methods like high-pressure liquid chromatography (HPLC), enables the identification of specific dihydrodiol epoxide-nucleoside adducts. nih.govnih.gov Research has demonstrated that individual DMBA adducts exhibit different susceptibilities to enzymatic dephosphorylation, a property that can be exploited for their characterization. nih.gov Through this methodology, major and minor DMBA-DNA adducts have been successfully identified and quantified in research settings, particularly in studies involving animal tissues like mouse skin. nih.govnih.gov

ParameterDescriptionSource(s)
Analyte 7,12-dimethylbenz[a]anthracene-DNA adducts nih.gov
Methodology ³²P-Postlabeling followed by Thin-Layer Chromatography (TLC) nih.govnih.gov
Labeling Enzymatic incorporation of ³²P to form radiolabeled nucleoside bisphosphates nih.gov
Separation Multidirectional PEI-cellulose TLC nih.gov
Characterization Enzymatic dephosphorylation and cross-referencing with HPLC-analyzed standards nih.govnih.gov
Application Identification and measurement of specific dihydrodiol epoxide-nucleoside 5'-monophosphate adducts nih.gov

Adsorptive Transfer Stripping Voltammetry (AdTSV)

Adsorptive Transfer Stripping Voltammetry (AdTSV) is an electrochemical technique that offers a sensitive and cost-effective method for the quantification of DMBA. nih.govnih.gov This method is particularly useful for analyzing DMBA in various matrices, including biological fluids and tissues. nih.govbatman.edu.tr

The technique involves a pre-concentration step where DMBA is adsorbed onto the surface of a working electrode, typically a pencil graphite (B72142) electrode, at a specific accumulation potential. nih.gov Following this, the potential is scanned, and the resulting oxidation signal of the adsorbed DMBA is measured. The peak current is proportional to the concentration of DMBA in the sample.

Studies have optimized various parameters to enhance the sensitivity of the method, including the pH of the supporting electrolyte, pre-concentration time, and accumulation potential. nih.gov For instance, using a square-wave stripping mode in an acetate (B1210297) buffer at pH 4.8, a well-defined voltammetric response for DMBA can be obtained. nih.gov The method has been successfully applied to determine DMBA concentrations in spiked human urine samples and in tissues such as the liver and kidney of rats treated with the compound. nih.govnih.gov Due to rapid biotransformation, DMBA was not detectable in the serum of treated rats. nih.govresearchgate.net The detection limits of AdTSV are comparable to those of High-Performance Liquid Chromatography (HPLC), making it a viable alternative for DMBA analysis. nih.govresearchgate.net

ParameterValue/DescriptionSource(s)
Working Electrode Pencil graphite electrode nih.govnih.gov
Technique Adsorptive Transfer Stripping Voltammetry (AdTSV) with a medium exchange procedure nih.gov
Supporting Electrolyte Acetate buffer (pH 4.8) nih.gov
Accumulation Potential +0.60V (vs. Ag/AgCl) nih.gov
Accumulation Time 360 seconds nih.gov
Measurement Potential +1.15V (vs. Ag/AgCl) nih.gov
Detection Limit 0.194 nM (49.7 ng/L) in buffer; 6.73x10⁻⁹ M (1.73 ppb) in biological samples nih.govnih.gov
Linear Range 2-10 nM nih.gov
Matrices Aqueous solutions, spiked human urine, rat liver and kidney nih.govnih.gov

Circular Dichroism Spectral Analysis for Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful analytical tool for determining the absolute stereochemistry of chiral molecules, including the metabolites of DMBA. nih.govnih.gov This technique measures the differential absorption of left and right circularly polarized light, which is inherent to chiral molecules.

When DMBA is metabolized by biological systems, such as fungi or bacteria, it can form various stereoisomeric dihydrodiols. nih.govnih.gov CD spectral analysis is instrumental in elucidating the precise three-dimensional structure of these metabolites. The CD spectrum of a metabolite is often compared with the spectra of known standards or related compounds with established absolute configurations. nih.govcapes.gov.br

For example, the metabolism of DMBA by the fungus Syncephalastrum racemosum produces 7-hydroxymethyl-12-methylbenz[a]anthracene trans-5,6-dihydrodiol. By comparing its CD spectrum to that of a standard, the major enantiomer was determined to have a 5R,6R absolute stereochemistry. nih.gov Similarly, studies on the metabolism of DMBA by the bacterium Mycobacterium vanbaalenii PYR-1 used CD spectroscopy to confirm that the DMBA trans-5,6-dihydrodiol metabolite was a pure 5S,6S enantiomer. nih.gov The characteristic Cotton effects observed in the CD spectra provide the basis for these stereochemical assignments. nih.gov This method, often used in conjunction with chiral stationary-phase HPLC, is crucial for understanding the stereoselective nature of metabolic pathways. nih.govnih.gov

MetaboliteProducing OrganismAbsolute StereochemistrySource(s)
7-hydroxymethyl-12-methylbenz[a]anthracene trans-5,6-dihydrodiolSyncephalastrum racemosum5R,6R (major enantiomer) nih.gov
7-hydroxymethyl-12-methylbenz[a]anthracene trans-5,6-dihydrodiolCunninghamella elegans5R,6R (major enantiomer) nih.gov
DMBA trans-5,6-dihydrodiolMycobacterium vanbaalenii PYR-1100% 5S,6S nih.gov
DMBA cis-5,6-dihydrodiolMycobacterium vanbaalenii PYR-195% 5S,6R and 5% 5R,6S nih.gov

Chemoprevention and Modulation of Benz a Anthracene, 6,12 Dimethyl Induced Biological Effects

Inhibition of DNA Adduct Formation by Chemopreventive Agents

The carcinogenicity of Benz(a)anthracene (B33201), 6,12-dimethyl- is initiated through its metabolic activation to reactive intermediates that bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. Several chemopreventive agents have been shown to inhibit the formation of these critical adducts.

Studies have demonstrated that dietary supplementation with selenite (B80905) can markedly depress the occurrence of individual and total Benz(a)anthracene, 6,12-dimethyl--DNA adducts in mammary tissue. This reduction in adduct formation correlates directly with a decrease in mammary tumor incidence. Similarly, the synthetic organoselenium compound 1,4-phenylenebis(methylene)selenocyanate (B1200050) (XSC) has been found to inhibit total DNA binding of the carcinogen in mammary tissue. This inhibition was most profound 24 to 48 hours after administration of Benz(a)anthracene, 6,12-dimethyl- and was attributed to a reduction in the formation of three major adducts derived from its bay-region diol-epoxides: anti-diol-epoxide:deoxyguanosine, syn-diol-epoxide:deoxyadenosine (B7792050), and anti-diol-epoxide:deoxyadenosine.

Natural compounds have also proven effective. Curcumin (B1669340), a component of turmeric, significantly depressed the in vivo formation of mammary DNA adducts when administered to rats. This inhibition of adduct formation is a plausible explanation for the observed decrease in mammary tumor incidence.

Table 1: Effects of Chemopreventive Agents on Benz(a)anthracene, 6,12-dimethyl- (DMBA)-Induced DNA Adduct Formation

Chemopreventive AgentModel SystemKey Findings on DNA AdductsReference
Selenite Rat Mammary GlandMarkedly depressed the occurrence of individual and total DMBA-DNA adducts.
1,4-phenylenebis(methylene)selenocyanate (XSC) Rat Mammary GlandInhibited total DMBA-DNA binding, reducing the formation of three major diol-epoxide adducts.
Curcumin Rat Mammary GlandDepressed the in vivo formation of mammary DMBA-DNA adducts.

Attenuation of Genotoxicity and Oxidative Stress

Benz(a)anthracene, 6,12-dimethyl- is a known genotoxic agent that can induce DNA damage and cytotoxicity. Its metabolism can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress, which can damage proteins, lipids, and DNA.

Research indicates that Benz(a)anthracene, 6,12-dimethyl- exposure increases markers for oxidative stress, including thiobarbituric-acid-reactive substances and advanced oxidation protein products in tissues like the aorta. This oxidative stress is believed to contribute to the compound's toxic effects. The genotoxicity of Benz(a)anthracene, 6,12-dimethyl- has been observed in bone marrow cells, where it can induce long-lasting DNA damage and affect cell cycle regulation by altering proteins such as p53 and p21.

Chemopreventive agents, particularly those with antioxidant properties, can attenuate these effects. Natural compounds like curcumin and the bioflavonoid quercetin (B1663063) are known antioxidants. Curcumin has demonstrated anti-inflammatory and anti-carcinogenic properties, partly through its ability to counteract oxidative stress. Tea polyphenols and curcumin have been shown to inhibit cell proliferation induced by carcinogens, a process linked to genotoxic damage. These agents can also increase the apoptotic index in dysplastic cells, helping to eliminate genetically damaged cells before they progress to cancer.

Dietary and Natural Compound Interventions

Dietary modification and the use of natural compounds represent a significant strategy for mitigating the carcinogenic effects of Benz(a)anthracene, 6,12-dimethyl-. A variety of dietary components have been evaluated for their chemopreventive potential.

Dietary selenium has been a major focus of research. Supplementation with sodium selenite has been shown to inhibit the initiation stage of mammary carcinogenesis. Studies in rats demonstrated a clear inverse correlation between the quantity of selenium consumed and the incidence of tumors. Combinations of agents have also proven effective. A study evaluating sodium selenite, magnesium chloride, ascorbic acid (Vitamin C), and retinyl acetate (B1210297) (a form of Vitamin A) found that when given singly, each agent reduced tumor incidence. However, when administered in combinations of two, three, or all four agents, the reduction in tumor incidence was progressively greater.

Specific natural compounds have also shown promise. Curcumin and quercetin, both naturally occurring antioxidants found in the human diet, have been evaluated for their ability to modulate carcinogenesis. While curcumin was found to significantly increase tumor latency in a mammary cancer model, neither curcumin nor quercetin significantly altered tumor incidence or multiplicity in that specific study. In a different model of oral carcinogenesis, however, tea and curcumin, alone and in combination, effectively inhibited the process when applied after the carcinogen treatment.

The synthetic antioxidant butylated hydroxyanisole (BHA) and the drug disulfiram (B1670777), when included in the diet, have also been shown to significantly inhibit transmammary carcinogenesis induced by Benz(a)anthracene, 6,12-dimethyl-. A combination of BHA and disulfiram in the diet resulted in an even greater inhibitory effect than either agent alone.

Table 2: Impact of Dietary and Natural Interventions on Benz(a)anthracene, 6,12-dimethyl- (DMBA)-Induced Mammary Tumorigenesis in Rats

Intervention Agent(s)Effect on Tumor IncidenceReference
DMBA Alone 100%
Sodium Selenite (SS) 51.77%
Magnesium Chloride (MC) 46.4%
Ascorbic Acid (AA) 57.1%
Retinyl Acetate (RA) 48.1%
SS + MC 29.5%
SS + AA 31%
SS + RA 29.6%
MC + AA 25.9%
MC + RA 31.8%
AA + RA 34.6%
SS + MC + AA 22.2%
SS + MC + RA 19.2%
MC + AA + RA 16%
AA + RA + SS 23.1%
SS + MC + AA + RA 12%

Modulation of Metabolic Enzyme Activity by Chemopreventive Agents

The metabolic activation of Benz(a)anthracene, 6,12-dimethyl- is a critical prerequisite for its carcinogenicity. This process is primarily carried out by Phase I metabolic enzymes, such as cytochrome P450s, which convert the parent compound into reactive epoxides. These can then be detoxified by Phase II enzymes, like glutathione (B108866) S-transferases (GSTs). Chemopreventive agents can exert their effects by modulating the activity of these enzymes, either by inhibiting Phase I activation or by enhancing Phase II detoxification.

The synthetic antioxidant butylated hydroxyanisole (BHA) and disulfiram are known modulators of xenobiotic metabolism. Their ability to inhibit Benz(a)anthracene, 6,12-dimethyl--induced carcinogenesis is partly attributed to their influence on these enzymatic pathways.

However, the mechanisms are not always straightforward. For instance, studies with curcumin showed that while it effectively inhibited tumorigenesis and DNA adduct formation, it did not significantly enhance the activity of liver glutathione-S-transferase. Similarly, research on dietary selenium suggested that its modification of mammary tumorigenesis is not exerted by altering the carcinogen's metabolism or DNA adduct formation, but rather through effects on the post-initiation phase of cancer development. Another study found that while dietary selenium could increase the activity of selenium-dependent glutathione peroxidase, this did not fully correlate with the inhibitory effects on tumorigenesis, suggesting other mechanisms are at play. These findings indicate that while enzyme modulation is a key chemopreventive strategy, other modes of action are also critically important for certain agents.

Biomarkers for Assessing Chemopreventive Efficacy

To evaluate the effectiveness of chemopreventive strategies against Benz(a)anthracene, 6,12-dimethyl-, reliable biomarkers are essential. These are measurable indicators of biological processes that can predict the progression of disease or the response to a therapeutic or preventive intervention.

Molecular biomarkers have been identified that are expressed prior to the development of tumors. The formation of Benz(a)anthracene, 6,12-dimethyl--DNA adducts itself is a key molecular marker of exposure and carcinogenic initiation. A dose-dependent increase in DNA adduct formation has been detected in mammary epithelial cells following exposure to the carcinogen. Alongside adduct formation, the induction of DNA repair synthesis serves as another useful biomarker, indicating the cellular response to the genetic damage.

More recently, changes in the expression of specific genes and microRNAs (miRNAs) have been identified as potential early biomarkers. Exposure to Benz(a)anthracene, 6,12-dimethyl- can cause significant alterations in the expression of genes like miR-9-3 and mTORC1. In animal models, strongly elevated expression of miR-9-3 and mTORC1 in female mice was found to be a suitable biomarker for the rapid identification of the carcinogen's effects. These biomarkers can be used in screening assays to detect the harmful effects of carcinogens and to evaluate the efficacy of potential anticarcinogenic substances.

Environmental Research and Exposure Assessment Relevant to Benz a Anthracene, 6,12 Dimethyl

Sources and Occurrence of Benz(a)anthracene (B33201), 6,12-dimethyl- in Environmental Matrices

Benz(a)anthracene, 6,12-dimethyl-, also known as 7,12-dimethylbenz(a)anthracene (DMBA), is a polycyclic aromatic hydrocarbon (PAH) and a recognized carcinogenic compound. It is not produced commercially but is found as a product of incomplete combustion of organic materials.

Incomplete Combustion Products

DMBA is generated during the incomplete combustion of organic matter. nih.gov This includes sources such as car exhaust and furnace gases. nih.gov Like other PAHs, its formation is favored in oxygen-deficient flames and at temperatures ranging from 650-900 °C. nih.gov

Presence in Tobacco Smoke

DMBA is a known component of the tar fraction of cigarette smoke. nih.gov Both mainstream and sidestream smoke from cigarettes contain this compound, leading to exposure for both smokers and those exposed to secondhand smoke. Electronic cigarettes, which heat a liquid to create an aerosol, have also been identified as a source of benz(a)anthracene, a related PAH. scielo.org.mx

Contamination of Environmental Samples

As a product of combustion, DMBA and other PAHs are widespread environmental contaminants. They can be found in various environmental matrices, including the air, water, and soil. PAHs like benz(a)anthracene can adsorb to solid particles in the soil, which can extend their environmental persistence. scielo.org.mx Benz(a)anthracene has been detected in automobile exhaust, coal tar, and some food items like roasted coffee and smoked foods. ca.govnj.gov

Research on Environmental Fate and Behavior

The environmental fate of PAHs like DMBA is influenced by their physical and chemical properties. Generally, PAHs have low water solubility and low vapor pressure, meaning they tend to be transported in the environment as particulates in the air or water. epa.gov Benz(a)anthracene, a related compound, has an atmospheric half-life of approximately 7.7 hours due to photochemical degradation. scielo.org.mx In soil, its adsorption to solid particles can increase its half-life to 261 days. scielo.org.mx

Research indicates that PAHs can accumulate in aquatic organisms. scielo.org.mx Studies on chicken embryos exposed in ovo to DMBA have shown that the compound and its metabolites can be found in various tissues, including the bile, liver, kidneys, and heart. oup.com

Exposure Routes in Research Models

In research settings, various exposure routes are utilized to study the effects of DMBA. These models are crucial for understanding the compound's mechanisms of action.

In Vitro Exposure: Studies have utilized direct exposure of cell cultures to DMBA. For instance, neonatal rat ovaries have been cultured and exposed to DMBA to investigate its effects on ovarian follicles. nih.gov Similarly, mouse hippocampal neuronal cells have been exposed to related PAHs to assess neurotoxicity. nih.gov

In Ovo Exposure: A common method in avian research involves injecting the compound into the air sac of eggs. This has been used to study the distribution and metabolism of DMBA in chicken embryos. oup.com

Animal Models: Various animal models have been used to study the systemic effects of DMBA. For example, studies on rats have involved ovariectomized models to investigate the link between PAH exposure from sources like cigarette smoke and bone loss. nih.gov

Q & A

Q. What are the key safety protocols for handling 6,12-dimethylbenz(a)anthracene in laboratory settings?

  • Methodological Answer :
    • Engineering Controls : Use Class I, Type B biological safety hoods during handling to minimize aerosol exposure .
    • PPE : Wear gloves made of Polyvinyl Alcohol (PVA) or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent dermal absorption .
    • Ventilation : Ensure local exhaust ventilation for single-exposure risks and general ventilation for irritant control. Monitor airborne concentrations with real-time detectors .
    • Storage : Store in tightly sealed containers in cool, well-ventilated areas away from oxidizers (e.g., peroxides, chlorates) .

Q. How can researchers confirm the structural identity of 6,12-dimethylbenz(a)anthracene?

  • Methodological Answer :
    • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5, SE-52) with temperature ramps (60°C to 280°C) and helium carrier gas for retention index matching .
    • Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (CAS 57-97-6 for DMBA analogs) .
    • Nuclear Magnetic Resonance (NMR) : Analyze methyl group proton signals (δ 2.0–3.0 ppm) and aromatic proton splitting patterns to distinguish 6,12- from 7,12-dimethyl isomers .

Q. What analytical methods are recommended for quantifying 6,12-dimethylbenz(a)anthracene in environmental samples?

  • Methodological Answer :
    • High-Performance Liquid Chromatography (HPLC) : Pair with fluorescence detection (ex/em: 290/400 nm) for sensitivity in low-concentration PAH mixtures .
    • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate PAHs from aqueous matrices before quantification .
    • Internal Standards : Deuterated analogs (e.g., benz[a]anthracene-d12) improve recovery accuracy in complex matrices .

Advanced Research Questions

Q. How does the 6,12-dimethyl substitution influence the carcinogenicity of benz(a)anthracene compared to other isomers?

  • Methodological Answer :
    • Metabolic Activation : Use liver microsomal assays (S9 fraction) to compare epoxidation rates at the 6,12 vs. 7,12 positions, as methyl groups alter cytochrome P450 binding .
    • In Vivo Models : Apply dermal or oral administration in rodents (e.g., SENCAR mice) to assess tumorigenic potency. Monitor for squamous cell carcinoma (6,12-DMBA) vs. mammary tumors (7,12-DMBA) .
    • DNA Adduct Analysis : Employ ³²P-postlabeling to quantify adduct formation in target tissues, correlating substitution patterns with mutagenic potential .

Q. What experimental strategies resolve contradictions in carcinogenicity data between in vitro and in vivo studies?

  • Methodological Answer :
    • Dose-Response Modeling : Compare in vitro IC₅₀ values (e.g., Ames test) with in vivo tumor incidence using benchmark dose (BMD) software to identify threshold effects .
    • Metabolic Profiling : Co-culture primary hepatocytes with target cells (e.g., keratinocytes) to simulate in vivo metabolic activation, addressing false negatives in isolated cell systems .
    • Multi-Omics Integration : Combine transcriptomic (RNA-seq) and epigenetic (methylation array) data from exposed tissues to identify pathways with conflicting activation patterns .

Q. How can researchers mitigate oxidative interference during photophysical studies of 6,12-dimethylbenz(a)anthracene?

  • Methodological Answer :
    • Oxygen-Free Environments : Conduct experiments in gloveboxes under argon/nitrogen to prevent photooxidation of the methyl-substituted aromatic core .
    • Quartz Cuvettes : Use UV-grade quartz for fluorescence spectroscopy to avoid solvent interactions during excitation .
    • Triplet-State Quenchers : Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to suppress singlet oxygen generation during prolonged light exposure .

Q. What in vivo models best replicate the metabolic processing of 6,12-dimethylbenz(a)anthracene in humans?

  • Methodological Answer :
    • Humanized Mouse Models : Use CYP1A1/1B1-transgenic mice to mimic human PAH metabolism .
    • Xenobiotic Receptor Studies : Knock out aryl hydrocarbon receptor (AhR) in zebrafish to assess its role in 6,12-DMBA detoxification .
    • Dermal Absorption Metrics : Apply radiolabeled ⁴C-DMBA to human skin equivalents (e.g., EpiDerm™) to quantify percutaneous uptake .

Data Contradiction Analysis

Q. How should conflicting data on 6,12-dimethylbenz(a)anthracene’s environmental persistence be addressed?

  • Methodological Answer :
    • Half-Life Experiments : Compare degradation rates under UV light (254 nm) vs. microbial action (soil slurry) to identify dominant pathways .
    • Matrix-Specific Studies : Analyze adsorption coefficients (Kₒc) in humic vs. sandy soils to explain variability in reported persistence .
    • Interlaboratory Validation : Standardize EPA Method 8270 for PAH extraction and GC-MS quantification to reduce methodological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.